3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Researchers optimizing BRD4 bromodomain inhibitors require precise aryl substitution for SAR studies. 3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride (CAS 1160250-50-9) provides the exact 3-Br, 4-OiPr, 5-OMe pattern - no commercial equivalent. - Kd = 1.91 μM for the derived amide against BRD4; viable fragment starting point for lead optimization. - Meta-bromine enables late-stage cross-coupling without ortho steric hindrance present in the 2-bromo isomer. - Supplied as ≥95% white-to-off-white crystalline powder; moisture-sensitive acyl chloride; ship under inert gas.

Molecular Formula C11H12BrClO3
Molecular Weight 307.57 g/mol
CAS No. 1160250-50-9
Cat. No. B1439942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride
CAS1160250-50-9
Molecular FormulaC11H12BrClO3
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1Br)C(=O)Cl)OC
InChIInChI=1S/C11H12BrClO3/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3
InChIKeyZINVORUPSVGPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride (CAS 1160250-50-9) – Chemical Identity and Comparator Scope


3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride (CAS 1160250-50-9, MFCD12197939, C₁₁H₁₂BrClO₃, MW 307.57 g/mol) is a tri-substituted benzoyl chloride building block bearing a bromine atom at the 3-position, an isopropoxy group at the 4-position, and a methoxy group at the 5-position . Its IUPAC name is 3-bromo-5-methoxy-4-(propan-2-yloxy)benzoyl chloride . This compound is an aryl acid chloride, typically supplied as a white-to-off-white crystalline powder with a standard purity of ≥95% . The closest structural analog is 2-bromo-4-isopropoxy-5-methoxybenzoyl chloride (CAS 1160250-46-3), its positional isomer differing solely in the bromine substitution pattern; other in-class comparators include 3-bromo-4-isopropoxy-5-methoxybenzoic acid (CAS 938243-10-8), 3-bromo-4-isopropoxy-5-methoxybenzaldehyde (CAS 400070-31-7), and 4-hydroxy-3-methoxybenzoyl chloride (CAS 55828-12-1) .

Why Generic In-Class Substitution of 3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride Fails: Bromine Position, Steric Bulk, and Electrophilic Reactivity Matter


The common structural motif of a benzoyl chloride bearing a bromine, an isopropoxy, and a methoxy group on the ring does not guarantee interchangeable reactivity. The specific 3,4,5-substitution pattern of CAS 1160250-50-9 creates a unique combination of electronic effects (electron-withdrawing Br ortho to the acid chloride, electron-donating OⁱPr and OMe) and steric environment that differs substantially from its 2-bromo isomer . The ortho-bromine in the 2-isomer exerts both steric hindrance to nucleophilic attack at the acyl chloride and electronic perturbation through the ortho-position, whereas the 3-bromine in the target compound occupies a meta-position relative to the carbonyl, altering electrophilic reactivity and cross-coupling regiochemistry . Moreover, the isopropoxy group is bulkier than a methoxy substituent and introduces conformational degrees of freedom that affect molecular recognition in biological targets . These differences are not academic: in medicinal chemistry, the substitution pattern around the ring can alter target binding affinity by orders of magnitude, as demonstrated by BRD4 bromodomain binding data for related scaffold derivatives . Therefore, a simple structural similarity does not justify procurement substitution without quantitative comparative evidence for the specific use case.

Quantitative Evidence Guide: 3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride (CAS 1160250-50-9) Benchmarking Data


Positional Isomer Differentiation: Bromine at 3- vs. 2-Position Alters Synthetic Handle Reactivity

The 3-bromo substitution in the target compound (meta to carbonyl) provides a distinct reactivity profile compared to the 2-bromo isomer (ortho to carbonyl). In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the electronic activation of the C–Br bond is primarily influenced by the substituent para to it. In the target compound, the Br is para to the isopropoxy group (strongly electron-donating, σₚ⁺ ≈ −0.45 for OAlkyl), which deactivates oxidative addition; in contrast, the 2-bromo isomer has the Br para to a methoxy group (σₚ⁺ ≈ −0.78 for OMe), leading to ∼3–10× faster oxidative addition rates based on generalized Hammett correlations . While no head-to-head experimental rate comparison has been published for this exact pair, this Hammett-based class-level inference provides a rational basis for selecting the appropriate isomer based on desired coupling kinetics . This matters for synthetic route design where the bromine reactivity must be matched to the coupling partner and reaction sequence.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Purity Benchmarking Data: 3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride vs. 4-Hydroxy-3-methoxybenzoyl chloride

The target compound is consistently specified at 95% minimum purity across multiple suppliers , whereas 4-hydroxy-3-methoxybenzoyl chloride (CAS 55828-12-1), a simpler analog lacking bromine and isopropoxy groups but serving as a widely used vanillic acid-derived building block, is available at 98% purity from the same supplier . This 3-percentage-point purity advantage for the simpler compound reflects its more established synthesis and commercial availability. For the target compound, the 95% specification represents the current standard, and purchasers should request batch-specific QC reports (NMR, HPLC, GC) to verify lot quality.

Chemical Purity Supplier Specifications Organic Synthesis

Commercial Accessibility and Sourcing Stability: 3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride Discontinuation Risk

One major supplier (CymitQuimica) has explicitly marked the 1 g and 5 g catalog quantities of this compound as 'Discontinued' (Ref. 10-F368899) . Several other vendors, including Bidepharm (≥95%), Chemenu (≥95%), and Santa Cruz Biotechnology, still list the compound as available as of 2026 . For the buyer, this means that the sole-source supply model is risky for long-term project needs; reliance on a single vendor is not advisable. The 2-bromo isomer (CAS 1160250-46-3) does not appear to have a Discontinued notice from CymitQuimica, suggesting that the 3-bromo isomer may face unique commercial viability challenges .

Procurement Supply Chain Research Chemicals

Derived Amide BRD4 Binding Affinity: Quantitative Evidence of Biological Substitution Pattern Dependence

A derivative of the target compound—3-bromo-4-isopropoxy-5-methoxybenzamide—has been assayed for binding to BRD4 bromodomain 1 (unknown origin) using isothermal titration calorimetry (ITC), yielding a dissociation constant Kd = 1.91 × 10³ nM (1.91 μM) . This is the only published quantitative binding data for a compound directly derived from the target benzoyl chloride scaffold. While no BRD4 binding data exists for the 2-bromo isomer's corresponding amide, the very weak binding (micromolar) of the 3-bromo isomer places it in the realm of fragment hits, consistent with the typical affinity range of initial screening fragments . The presence of the isopropoxy group (larger than methoxy) and the bromine substitution pattern likely contribute to this weak but measurable binding, providing a starting point for structure-activity relationship (SAR) exploration.

Medicinal Chemistry Bromodomain Inhibitor BRD4

Recommended Application Scenarios for Sourcing 3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride (CAS 1160250-50-9)


Medicinal Chemistry Fragment Elaboration for BRD4 Bromodomain Inhibitors

The Kd = 1.91 μM BRD4 binding data for the derived amide positions this benzoyl chloride as a viable fragment starting point for bromodomain inhibitor projects. Researchers can use CAS 1160250-50-9 to synthesize focused amide libraries, varying the amine partner to improve affinity from the micromolar fragment range toward nanomolar leads.

Sequential Pd-Catalyzed Cross-Coupling Route Design Requiring Meta-Bromo Substitution

The meta-bromo position in CAS 1160250-50-9 makes it suitable for synthetic routes where the bromine is used as a late-stage functionalization handle, while the acid chloride is consumed early in the sequence for amide/ester formation. This positional isomer enables chemists to avoid undesired ortho steric effects that would be encountered with the 2-bromo isomer .

Building Block for SAR Exploration of Alkoxy Substitution Patterns in Aromatic Scaffolds

The combination of a bulky isopropoxy group at the 4-position, a methoxy at the 5-position, and a bromine at the 3-position offers a unique substitution pattern for systematically exploring steric and electronic effects in biologically active aromatic scaffolds. No other benzoyl chloride with the same 4-isopropoxy-5-methoxy-3-bromo arrangement is commercially available, making CAS 1160250-50-9 irreplaceable for structure-activity relationship studies aimed at this precise substitution pattern .

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